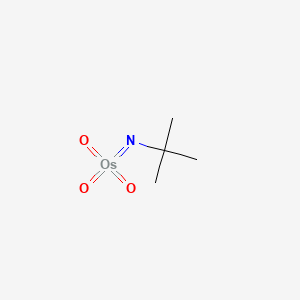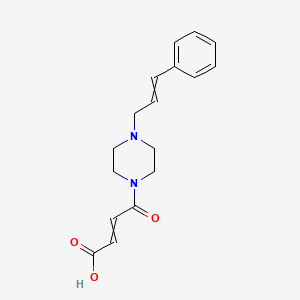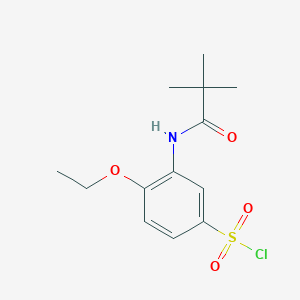
2-(哌啶-3-基)乙酸乙酯
描述
Ethyl 2-(piperidin-3-yl)acetate is a chemical compound with the CAS Number: 64995-88-6 . It has a molecular weight of 171.24 . The IUPAC name for this compound is ethyl 3-piperidinylacetate . The physical form of this compound is oil .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI Code for Ethyl 2-(piperidin-3-yl)acetate is 1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3 . This indicates that the compound has 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Ethyl 2-(piperidin-3-yl)acetate is an oil . It is stored at temperatures below -10°C .科学研究应用
2-(哌啶-3-基)乙酸乙酯:科学研究应用的全面分析
药物开发: 哌啶衍生物,包括2-(哌啶-3-基)乙酸乙酯,由于其潜在的治疗特性,经常被用于药物发现。 卤素、羧基、硝基或甲基等官能团的存在可以增强这些化合物的细胞毒性,使其成为抗癌药物的候选者 .
抗氧化应用: 含有哌啶部分的化合物,例如2-(哌啶-3-基)乙酸乙酯,可能表现出强大的抗氧化作用。 它们可以阻止或抑制自由基,表明它们在预防氧化应激相关疾病中的作用 .
合成化学: 在合成化学中,2-(哌啶-3-基)乙酸乙酯可以用作非饱和中间体的一锅法功能化反应的中间体。 该过程通常需要多个步骤,但可以使用此类化合物进行简化 .
潜在药物的生物学评价: 哌啶衍生物的生物活性是研究的重要领域。 2-(哌啶-3-基)乙酸乙酯可能被评估为各种治疗领域的候选药物 .
材料科学: 虽然搜索结果中没有直接提及,但哌啶衍生物有可能用于材料科学,用于开发具有独特性能的新材料,例如增强耐久性或导电性。
农业化学: 同样,2-(哌啶-3-基)乙酸乙酯可能在农业化学中找到应用,可能作为杀虫剂或除草剂的前体,因为它具有结构灵活性和反应性。
安全和危害
The safety information for Ethyl 2-(piperidin-3-yl)acetate indicates that it has the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements are H315, H319, H335 . This means that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers The paper “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” by Nikita A. Frolov and Anatoly N. Vereshchagin discusses the importance of piperidines in the pharmaceutical industry and the various reactions involved in the formation of piperidine derivatives .
作用机制
Target of Action
Ethyl 2-(piperidin-3-yl)acetate is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs . .
Mode of Action
Piperidine derivatives are known to have various pharmacological activities . For instance, some piperidine derivatives act as dopamine reuptake inhibitors and norepinephrine reuptake inhibitors .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Some piperidine derivatives have been reported to have antiproliferative activity by inhibiting tubulin polymerization .
Action Environment
It is generally recommended to avoid all personal contact, including inhalation, and to use the compound in a well-ventilated area . It is also recommended to avoid contact with moisture and incompatible materials .
生化分析
Biochemical Properties
Ethyl 2-(piperidin-3-yl)acetate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with dopamine receptors, where it acts as a modulator . This interaction is significant because dopamine receptors are involved in numerous physiological processes, including motor control, motivation, and reward. The compound’s interaction with these receptors can influence the release and uptake of dopamine, thereby affecting neurotransmission and overall brain function .
Cellular Effects
Ethyl 2-(piperidin-3-yl)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the production of proteins that regulate cell cycle and apoptosis .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-(piperidin-3-yl)acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to dopamine receptors, leading to the modulation of dopamine signaling . It also inhibits certain enzymes involved in neurotransmitter metabolism, thereby increasing the levels of neurotransmitters in the synaptic cleft . This inhibition can enhance neurotransmission and improve cognitive function. Furthermore, ethyl 2-(piperidin-3-yl)acetate can activate transcription factors that regulate gene expression, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-(piperidin-3-yl)acetate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and persistent changes in gene expression . These long-term effects are particularly relevant for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of ethyl 2-(piperidin-3-yl)acetate vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and improve motor control by modulating neurotransmitter levels . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes . These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
Ethyl 2-(piperidin-3-yl)acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and degradation . These interactions are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, ethyl 2-(piperidin-3-yl)acetate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s localization and accumulation can influence its activity and effectiveness, particularly in the brain where it modulates neurotransmitter levels .
Subcellular Localization
The subcellular localization of ethyl 2-(piperidin-3-yl)acetate is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with enzymes and receptors involved in neurotransmitter metabolism and signaling .
属性
IUPAC Name |
ethyl 2-piperidin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFIWCWTENIBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80983549 | |
| Record name | Ethyl (piperidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64995-88-6 | |
| Record name | Ethyl (piperidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(piperidin-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2,5-dibenzyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1636037.png)








![7-Methyl-2-(4-nitrophenyl)-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine](/img/structure/B1636068.png)
![(2-(4-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1636069.png)
![5-(Piperazin-1-ylmethyl)-6-(p-tolyl)imidazo[2,1-b]thiazole](/img/structure/B1636073.png)